N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of aniline derivatives is a topic of interest in several studies. For instance, the synthesis of N-(nitrofluorenylidene)anilines was achieved through the condensation of nitrofluorenones with substituted anilines . Similarly, a one-pot synthesis method for N,N-dimethylaniline from nitrobenzene and methanol has been developed, which could potentially be adapted for the synthesis of N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline . Additionally, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline has been reported, indicating the feasibility of introducing trifluoromethyl groups into aniline derivatives .
Molecular Structure Analysis
The molecular structure and conformation of aniline derivatives are crucial for understanding their electronic properties. The electronic structures and conformations of N-benzylideneaniline derivatives have been studied using electronic absorption spectroscopy and CNDO/S CI calculations, revealing that nitro derivatives often adopt twisted conformations . Crystal and molecular structure studies of various substituted paranitroanilines, including those with trifluoromethyl groups, have shown distortions from regular geometry due to intramolecular hydrogen bonding .
Chemical Reactions Analysis
Aniline derivatives can undergo various chemical reactions, including trifluoroacetylation, as demonstrated by the selective 4-dimethylaminopyridine-catalyzed trifluoroacetylation of anilines with ethyl trifluoroacetate . This suggests that N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline could potentially participate in similar reactions, given the presence of the aniline moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For example, the synthesis and characterization of neutral Ni(II) complexes derived from anilino-substituted enone ligands bearing trifluoromethyl groups have been reported, with these complexes showing activity in ethylene polymerization . The presence of electron-withdrawing groups such as trifluoromethyl and nitro groups can significantly affect the reactivity and stability of these compounds.
Scientific Research Applications
Slow and Sustained Nitric Oxide Release Agents
N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline and its derivatives are explored for their potential in releasing nitric oxide slowly and sustainably. Research has shown that these compounds can form stable molecular structures, which are critical for controlled release applications (Wade et al., 2013).
Electron Transport Materials in Electrophotography
In electrophotography, certain derivatives of N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline, specifically N-(Nitrofluorenylidene)anilines, have been synthesized and used for their high compatibility and effective electron transport properties (Matsui et al., 1993).
Molecular Conformations and Electronic Structures
Studies on N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline derivatives have contributed to the understanding of electronic structures and molecular conformations. These investigations are significant for the design and development of new molecular materials with specific electronic properties (Akaba et al., 1980).
Liquid Crystalline Properties
Derivatives of N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline have been synthesized and studied for their liquid crystalline properties. These materials are notable for their stable smectic phases and high orientational order, which are essential characteristics for liquid crystal applications (Miyajima et al., 1995).
Spectroscopic Investigations
Spectroscopic studies on N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline have provided insights into the vibrational, structural, and electronic properties of these compounds. Such studies are crucial for understanding the molecular dynamics and interactions in various applications (Saravanan et al., 2014).
Binary Solids for NLO Applications
Binary solids incorporating N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline have been synthesized and characterized for non-linear optical (NLO) applications. These materials demonstrate polar crystal formation and have potential in advanced optical technologies (Draguta et al., 2015).
Atmospheric Chemistry
N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline is also studied in the context of atmospheric chemistry. Understanding its reactions and interactions with other atmospheric components is crucial for assessing its environmental impact (Atkinson et al., 1987).
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-13(2)7-4-3-6(9(10,11)12)5-8(7)14(15)16/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGCMYGPTQRTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371838 | |
Record name | N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40700-38-7 | |
Record name | N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.